

physical and chemical properties of 2-chloro-4,6-di-tert-amylphenol

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Compound of Interest

Compound Name: 2-Chloro-4,6-di-tert-amylphenol

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An In-depth Technical Guide on 2-Chloro-4,6-di-tert-amylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-chloro-4,6-di-tert-amylphenol** (CAS No. 42350-99-2), a substituted phenol of interest in various industrial applications. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, including other chlorinated and alkylated phenols, to provide a well-rounded profile. The document details expected physicochemical properties, spectral characteristics, potential synthetic and analytical methodologies, and general toxicological considerations. This guide is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

2-Chloro-4,6-di-tert-amylphenol is a member of the substituted phenol family, characterized by a chlorine atom and two tert-amyl groups attached to the phenol ring. These substitutions, an electron-withdrawing chlorine and bulky, sterically hindering alkyl groups, create a unique chemical environment that influences its reactivity, solubility, and potential applications.^[1]

Substituted phenols are a broad class of organic compounds with historical and current uses as intermediates in the synthesis of antioxidants, stabilizers for plastics and resins, and as biocides.[1] The general class of chlorophenols has been utilized as pesticides and preservatives.[1] This document aims to consolidate the available information and provide a detailed technical understanding of **2-chloro-4,6-di-tert-amylphenol**.

Physical and Chemical Properties

Direct experimental data for many physical properties of **2-chloro-4,6-di-tert-amylphenol** are not readily available in the public domain. The data presented in Table 1 is a combination of known values for the target compound and comparative data from structurally related phenols to provide an estimated profile.

Table 1: Physical and Chemical Properties

Property	2-Chloro-4,6-di-tert-amylphenol	2-Chloro-4-tert-amylphenol	2,4-Di-tert-amylphenol	4-tert-Amylphenol
CAS Number	42350-99-2[1]	5323-65-9[2][3]	120-95-6	80-46-6
Molecular Formula	C ₁₆ H ₂₅ ClO[1]	C ₁₁ H ₁₅ ClO[2][3]	C ₁₆ H ₂₆ O	C ₁₁ H ₁₆ O
Molecular Weight	268.82 g/mol [1]	198.69 g/mol [2][3]	234.38 g/mol	164.24 g/mol
Appearance	Not specified	-	White or Colorless to Almost white or Almost colorless powder to lump to clear liquid	White to off-white crystalline solid[4]
Melting Point	Not specified	Not specified	Not specified	82-86°C[4]
Boiling Point	Not specified	257.4 °C at 760 mmHg[2][3]	Not specified	238°C[4]
Density	Not specified	1.085 g/cm ³ [2][3]	0.930 g/cm ³ @ 25.00 °C[5]	Not specified
Solubility	Insoluble in water (predicted), Soluble in organic solvents	Slightly soluble in water, soluble in ethanol and organic solvents[4]	water, 0.4441 mg/L @ 25 °C (est)[5]	Slightly soluble in water, soluble in ethanol and organic solvents[4]
Flash Point	Not specified	109.5 °C[2]	> 110.00 °C[5]	Not specified

Spectroscopic Properties

The structural features of **2-chloro-4,6-di-tert-amylphenol** suggest characteristic spectroscopic signatures.

- Infrared (IR) Spectroscopy: The FTIR spectrum is expected to show a strong, broad absorption band for the O-H stretching vibration of the phenolic hydroxyl group, typically in the 3200-3600 cm^{-1} region.^[1] The C-H stretching vibrations of the tert-amyl groups would appear just below 3000 cm^{-1} . Aromatic C-C stretching and C-O stretching bands are also anticipated.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Distinct signals are expected for the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the two non-equivalent tert-amyl groups.
 - ^{13}C NMR: The spectrum would show characteristic chemical shifts for the aromatic carbons (including those bonded to the hydroxyl, chloro, and tert-amyl groups) and the aliphatic carbons of the tert-amyl substituents.
- Mass Spectrometry (MS): The mass spectrum would provide the molecular weight and fragmentation pattern. A key feature would be the isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in a ~3:1 ratio), leading to M^+ and $M+2$ peaks. Common fragmentation would likely involve the loss of alkyl radicals from the tert-amyl groups.^[1]

Experimental Protocols

Detailed experimental protocols for **2-chloro-4,6-di-tert-amylphenol** are not widely published. However, methodologies for the synthesis and analysis of related chlorinated phenols can be adapted.

Synthesis

A plausible synthesis route for **2-chloro-4,6-di-tert-amylphenol** is a two-step process involving Friedel-Crafts alkylation followed by chlorination.

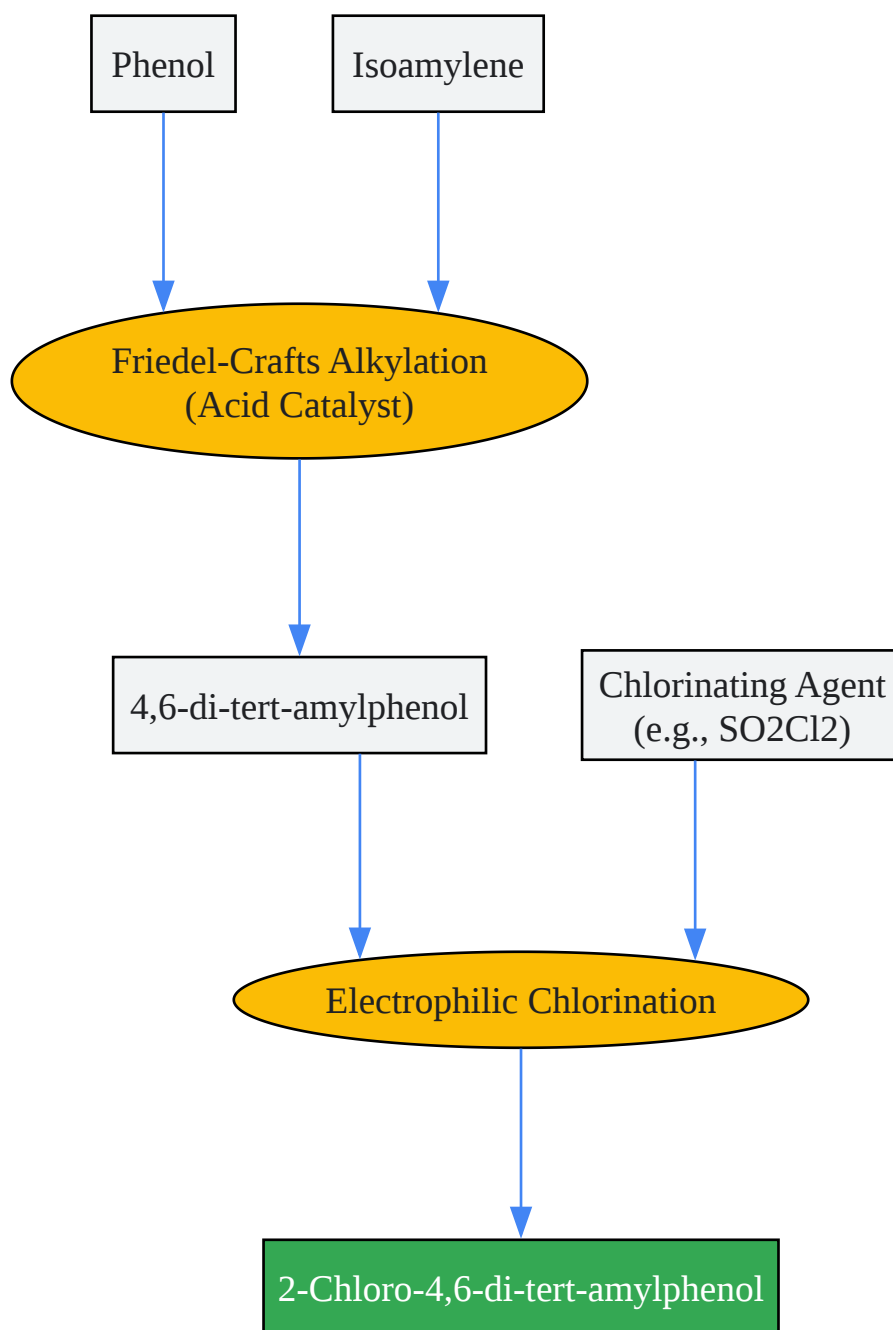
Step 1: Di-tert-amylation of Phenol This reaction involves the alkylation of phenol with a tert-amylating agent, such as isoamylene or tert-amyl alcohol, in the presence of an acid catalyst.

- Reactants: Phenol, isoamylene (or tert-amyl alcohol), and an acid catalyst (e.g., a strong protic acid like sulfuric acid or a solid acid catalyst).

- Procedure:
 - Charge a suitable reactor with phenol and the acid catalyst.
 - Heat the mixture to the desired reaction temperature.
 - Slowly add the isoamylene to the reaction mixture with vigorous stirring.
 - Monitor the reaction progress using a suitable analytical technique (e.g., GC).
 - Upon completion, quench the reaction, and separate the organic layer.
 - Purify the 4,6-di-tert-amylphenol product, likely through distillation or crystallization.

Step 2: Chlorination of 4,6-di-tert-amylphenol The second step involves the electrophilic chlorination of the synthesized di-tert-amylphenol.

- Reactants: 4,6-di-tert-amylphenol, a chlorinating agent (e.g., sulfuryl chloride or chlorine gas), and a suitable solvent.
- Procedure:
 - Dissolve the 4,6-di-tert-amylphenol in an appropriate solvent in a reaction vessel.
 - Cool the solution to a low temperature (e.g., 0-5 °C).
 - Slowly add the chlorinating agent to the solution while maintaining the low temperature and stirring.
 - Monitor the reaction for the formation of the desired **2-chloro-4,6-di-tert-amylphenol**.
 - After the reaction is complete, neutralize any excess chlorinating agent and acid.
 - Extract the product and purify it using techniques such as chromatography or crystallization.



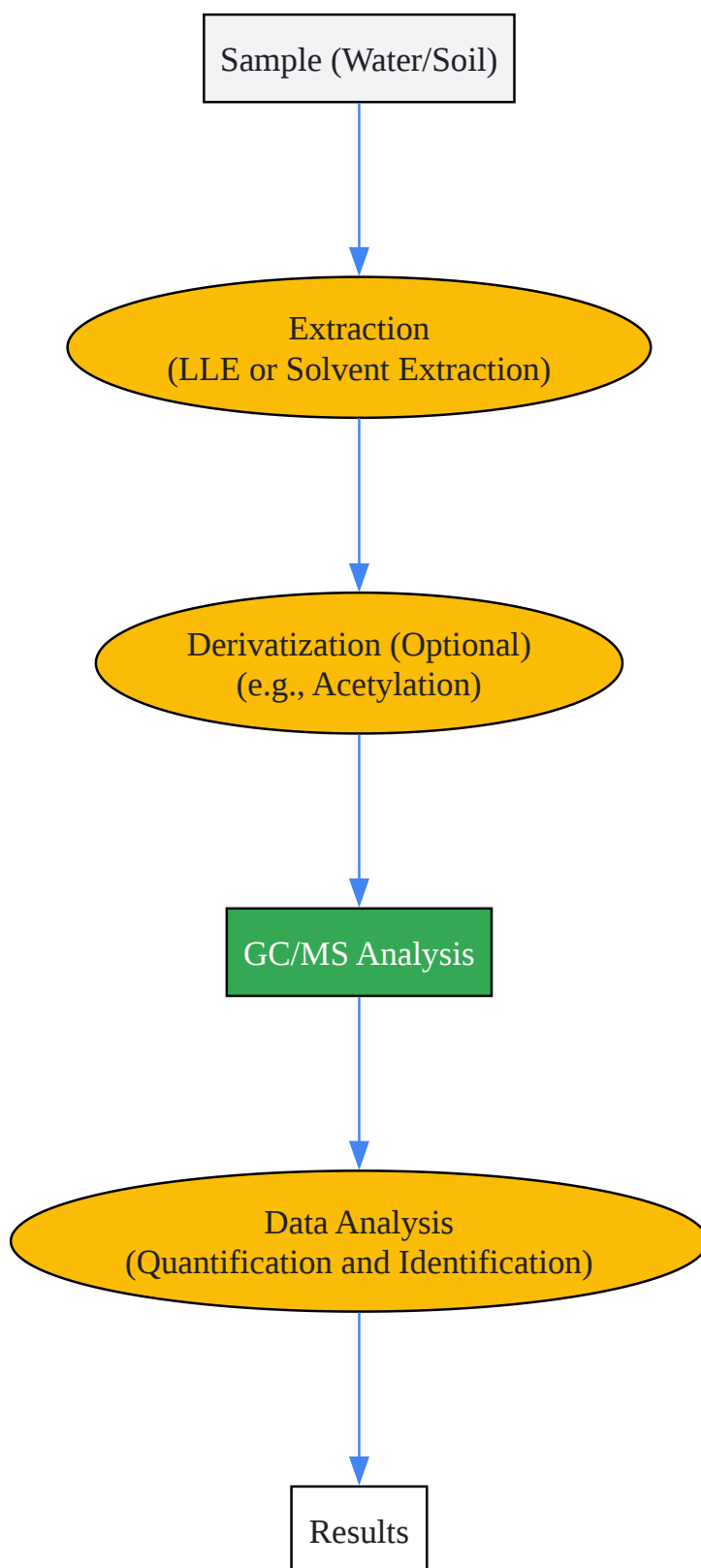
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A plausible two-step synthesis workflow for **2-chloro-4,6-di-tert-amylphenol**.

Analytical Methods

The analysis of chlorinated phenols is well-established, and these methods can be applied to **2-chloro-4,6-di-tert-amylphenol**. Gas chromatography coupled with mass spectrometry (GC/MS) is a common and powerful technique.

- Sample Preparation:
 - For water samples, liquid-liquid extraction with a suitable solvent like methyl-tert-butyl-ether (MTBE) or dichloromethane (DCM) is common.[\[6\]](#) The pH of the sample may need to be adjusted to optimize extraction efficiency.[\[6\]](#)
 - For solid samples, solvent extraction is employed.
 - Derivatization, such as acetylation, can be used to improve the chromatographic properties of the phenols.[\[7\]](#)[\[8\]](#)
- GC/MS Analysis:
 - An appropriate capillary column (e.g., a low-polarity phase) is used for separation.[\[9\]](#)
 - The oven temperature is programmed to achieve good separation of the analytes.[\[9\]](#)
 - The mass spectrometer is operated in a suitable mode (e.g., full scan or selected ion monitoring) for detection and quantification.[\[9\]](#)



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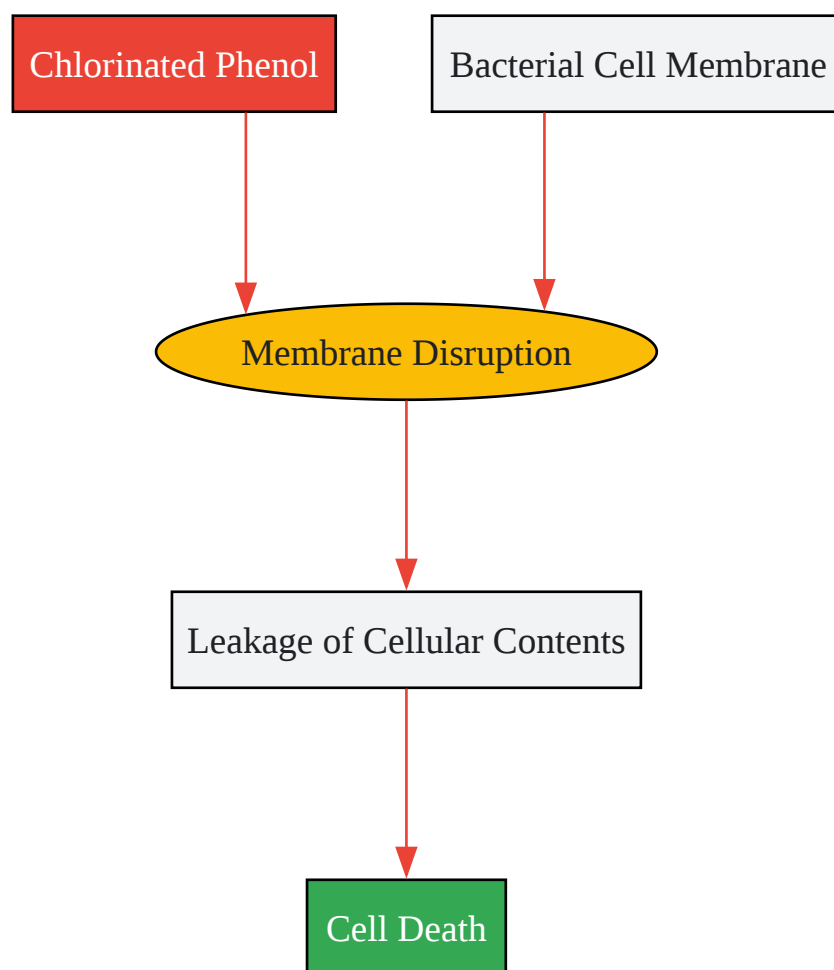
A typical analytical workflow for the determination of chlorinated phenols.

Potential Applications and Biological Activity

While specific applications for **2-chloro-4,6-di-tert-amylphenol** are not extensively documented, its structural features suggest potential utility in areas common for substituted phenols.

- **Chemical Intermediate:** It can serve as a building block for more complex molecules, including antioxidants and stabilizers for polymers.[\[1\]](#)
- **Antimicrobial Agent:** Chlorinated phenols are known for their antimicrobial properties and have been used in disinfectants and biocides.[\[1\]](#) The mechanism of action is often attributed to the disruption of microbial cell membranes.[\[1\]](#) Alkylphenols have also been investigated for their antimicrobial and anti-biofilm activities.[\[10\]](#)

The biological activity of chlorinated phenols is a subject of toxicological concern. These compounds can be persistent in the environment and may exhibit toxicity to aquatic life.[\[11\]](#)[\[12\]](#) Some alkylphenols are known as endocrine disruptors, although the specific effects of **2-chloro-4,6-di-tert-amylphenol** have not been detailed.[\[13\]](#)



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A generalized mechanism of antimicrobial action for chlorinated phenols.

Conclusion

2-Chloro-4,6-di-tert-amylphenol is a specialty chemical with potential applications derived from its unique substituted phenol structure. While direct experimental data is limited, this guide provides a comprehensive profile based on the known properties of related compounds and general chemical principles. The provided information on its physicochemical properties, spectroscopic characteristics, and potential synthetic and analytical methods serves as a foundational resource for researchers and professionals. Further experimental investigation is necessary to fully elucidate the properties and potential of this compound.

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